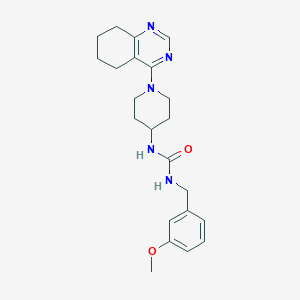
1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has been shown to act on:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- Monoamine Oxidase (MAO) : Its potential MAO inhibitory activity suggests a role in mood regulation and neuroprotection.
Antimicrobial Activity
Research indicates that derivatives of quinazoline and piperidine exhibit significant antimicrobial properties. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1 | Bacterial Inhibition | 0.12 - 0.98 |
| 2 | Fungal Inhibition | 0.49 - 0.12 |
These results suggest that modifications in the structure of similar compounds can lead to enhanced antimicrobial efficacy.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of compounds similar to this compound. For example:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| A | Breast Cancer (MDA-MB-468) | 0.40 |
| B | Renal Cancer (A498) | 1.41 |
These findings indicate that the compound may exert selective cytotoxic effects against specific cancer cell lines.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a similar compound against oxidative stress-induced neuronal damage in vitro. The results demonstrated a significant reduction in cell death and increased antioxidant enzyme activity.
- Behavioral Studies : In animal models, compounds with similar structures have shown promise in reducing anxiety-like behaviors and improving cognitive functions, suggesting potential applications in treating anxiety disorders.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-29-18-6-4-5-16(13-18)14-23-22(28)26-17-9-11-27(12-10-17)21-19-7-2-3-8-20(19)24-15-25-21/h4-6,13,15,17H,2-3,7-12,14H2,1H3,(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGGVKOTSYTHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













